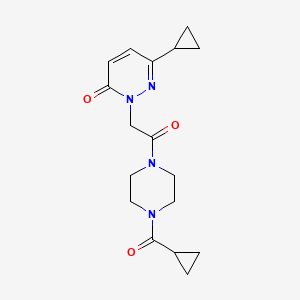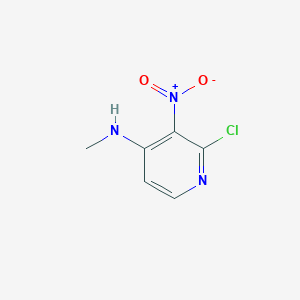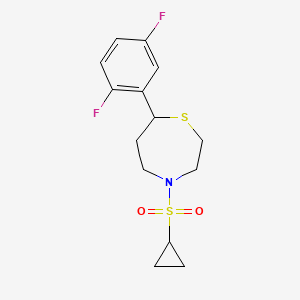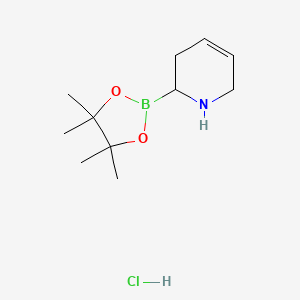
1-(2,5-Difluorophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study of urea derivatives, including compounds like "1-(2,5-Difluorophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea," involves understanding their synthesis, molecular structure, chemical reactions, and properties. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals, focusing on their chemical and physical properties.
Synthesis Analysis
Synthesis of urea derivatives typically involves reactions between amines and isocyanates or carbamoyl chlorides. The process can be tailored to incorporate specific functional groups, leading to derivatives with diverse chemical properties. For instance, Sun et al. (2022) detailed the synthesis of a pyrido[2,3-d]pyrimidine compound, showcasing techniques relevant for constructing complex urea derivatives with specific phenyl and pyrrolidinyl groups (Sun et al., 2022).
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their chemical behavior and potential applications. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods such as DFT calculations are commonly used. These methods provide insights into the compound's geometry, electronic structure, and intermolecular interactions, as seen in the detailed structural analysis by Rassadin et al. (2016) for pyridine-2-yl substituted ureas, highlighting the significance of molecular structure studies (Rassadin et al., 2016).
Chemical Reactions and Properties
Urea derivatives participate in various chemical reactions, including hydrogen bonding interactions and reactions with nucleophiles and electrophiles. These reactions are influenced by the urea derivative's specific substituents and molecular structure. The study by Ośmiałowski et al. (2013) on the association of N-(pyridin-2-yl),N'-substituted ureas with aminonaphthyridines and benzoates illustrates the complex hydrogen bonding patterns and substituent effects on urea compounds' reactivity and association behaviors (Ośmiałowski et al., 2013).
Physical Properties Analysis
The physical properties of urea derivatives, such as melting points, solubility, and crystal structure, are essential for their practical application. These properties can be tailored through the modification of molecular structure and substituents. For example, Ghiasuddin et al. (2018) provide an experimental and computational analysis of pyridine derivatives, which could offer parallels in understanding the physical properties of similar urea compounds (Ghiasuddin et al., 2018).
Chemical Properties Analysis
The chemical properties of urea derivatives, including acidity/basicity, reactivity towards various reagents, and stability, are determined by their molecular structure. Studies like the one by Jayarajan et al. (2019) on water-mediated synthesis and characterization of bipyridine-carboxamide derivatives highlight the importance of understanding these chemical properties for the development of new materials and pharmaceuticals (Jayarajan et al., 2019).
Applications De Recherche Scientifique
Electronic and Optical Properties
One study focuses on the electronic, optical, and nonlinear optical properties of a novel chalcone derivative. This research is essential for understanding how similar compounds might exhibit unique behaviors in optoelectronic device fabrications, indicating potential applications in the development of new materials for optical and electronic devices (Shkir et al., 2018).
Molecular Structure and Spectroscopy
Another study delves into the molecular structure, vibrational spectra, and thermodynamic investigations of a nonlinear optical material, providing insights into how these characteristics can inform the synthesis and application of new organic materials with potential utility in electronics and materials science (Rahmani et al., 2018).
Anion Binding and Supramolecular Chemistry
Research on ureido-pyridyl ligands' binding with polyatomic anions showcases the potential of urea derivatives in creating complex structures through hydrogen bonding. This has implications for designing new materials and sensors, highlighting the versatility of urea derivatives in supramolecular chemistry (Marivel et al., 2011).
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of N-substituted ureas emphasizes the biological applications of such compounds. These findings point to the potential use of urea derivatives in developing new antimicrobial agents, contributing to the ongoing search for novel drugs (Reddy et al., 2003).
Anticancer Agents
Research on pyridine bearing biologically active urea derivatives as potential anticancer agents underscores the importance of such compounds in medicinal chemistry and drug development. These studies reveal how structural modifications of urea derivatives can lead to compounds with significant biological activity, opening new avenues for cancer treatment research (Hafez et al., 2020).
Propriétés
IUPAC Name |
1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c1-11-2-5-14(6-3-11)23-10-13(9-17(23)24)21-18(25)22-16-8-12(19)4-7-15(16)20/h2-8,13H,9-10H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIIFCKDPJEYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione](/img/structure/B2498277.png)
![3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2498280.png)

![2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2498284.png)


![8-chloro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2498287.png)
![N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2498291.png)
![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B2498293.png)


![4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2498297.png)

